molecular formula C22H21Cl2N5O2 B2419330 N-{4-[7-(2,4-dichlorophenyl)-2-(3-hydroxypropyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl]phenyl}acetamide CAS No. 618395-34-9

N-{4-[7-(2,4-dichlorophenyl)-2-(3-hydroxypropyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl]phenyl}acetamide

Cat. No.: B2419330
CAS No.: 618395-34-9
M. Wt: 458.34
InChI Key: ALAMOKAPKYPNSU-UHFFFAOYSA-N
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Description

N-{4-[7-(2,4-dichlorophenyl)-2-(3-hydroxypropyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl]phenyl}acetamide is a useful research compound. Its molecular formula is C22H21Cl2N5O2 and its molecular weight is 458.34. The purity is usually 95%.
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Properties

IUPAC Name

N-[4-[7-(2,4-dichlorophenyl)-2-(3-hydroxypropyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21Cl2N5O2/c1-13(31)25-16-7-4-14(5-8-16)19-12-20(17-9-6-15(23)11-18(17)24)29-22(26-19)27-21(28-29)3-2-10-30/h4-9,11-12,20,30H,2-3,10H2,1H3,(H,25,31)(H,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALAMOKAPKYPNSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C2=CC(N3C(=NC(=N3)CCCO)N2)C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21Cl2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{4-[7-(2,4-dichlorophenyl)-2-(3-hydroxypropyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl]phenyl}acetamide is a complex organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₈H₁₈Cl₂N₄O
  • Molecular Weight : 372.27 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Antitumor Activity : Studies have indicated that triazole derivatives possess significant anticancer properties. The compound may inhibit tumor cell proliferation by interfering with key signaling pathways involved in cell cycle regulation and apoptosis .
  • Antimicrobial Properties : The presence of the triazole ring enhances the compound's efficacy against a range of bacterial strains. It may exert its effects through the inhibition of bacterial cell wall synthesis or by disrupting nucleic acid synthesis .

Therapeutic Applications

This compound has been investigated for various therapeutic uses:

  • Cancer Treatment : The compound has shown promise in preclinical studies for treating various cancers by inducing apoptosis in malignant cells .
  • Infection Control : Its antimicrobial properties make it a candidate for developing new antibiotics to combat resistant bacterial strains .

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound and its analogs:

StudyFindings
Study 1Demonstrated significant cytotoxicity against MCF-7 breast cancer cells with IC50 values ranging from 27.3 μM to 43.4 μM .
Study 2Showed effective inhibition of bacterial growth in various strains including E. coli and Staphylococcus aureus .
Study 3Investigated the compound's role in inhibiting key metabolic enzymes related to cancer progression .

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